molecular formula C18H29NO3.HCl B000898 Levobetaxolol hydrochloride CAS No. 116209-55-3

Levobetaxolol hydrochloride

Cat. No. B000898
M. Wt: 343.9 g/mol
InChI Key: CHDPSNLJFOQTRK-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04952581

Procedure details

Timolol maleate powder was from Merck, Sharp and Dohme (West Point, Pa.) and was dissolved in 0.5% polysorbate 80 in normal saline with 0.01% benzalkonium chloride (40 mg/ml, and 20 mg/ml, respectively). Betaxolol hydrochloride (Betoptic; Alcon, Fort Worth, Tex.) at a concentration of 0.5% (5 mg/ml) and levobunalol hydrochloride (Betagan; Allergan, Irvine, Calif.) at a concentration of 0.5% (5 mg/ml), were obtained from the pharmacy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polysorbate 80
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
normal saline
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]([NH:5][CH2:6][C@H:7]([OH:21])[CH2:8][O:9][C:10]1[C:11](N2CCOCC2)=NSN=1)([CH3:4])[CH3:3].[CH:22](/[C:27]([OH:29])=O)=[CH:23]/[C:24](O)=O.CCCCCCCCCCCCC[N+]([CH2:46][C:47]1[CH:48]=[CH:49]C=[CH:51][CH:52]=1)(C)C.[Cl-:53]>O.[Na+].[Cl-]>[CH3:4][CH:2]([NH:5][CH2:6][CH:7]([OH:21])[CH2:8][O:9][C:10]1[CH:11]=[CH:46][C:47]([CH2:48][CH2:49][O:29][CH2:27][CH:22]2[CH2:23][CH2:24]2)=[CH:52][CH:51]=1)[CH3:3].[ClH:53].[ClH:53] |f:0.1,2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)NC[C@@H](COC=1C(=NSN1)N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCC[N+](C)(C)CC=1C=CC=CC1.[Cl-]
Name
polysorbate 80
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
normal saline
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.[Na+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)NCC(COC=1C=CC(=CC1)CCOCC2CC2)O.Cl
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.